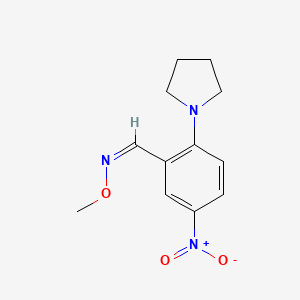

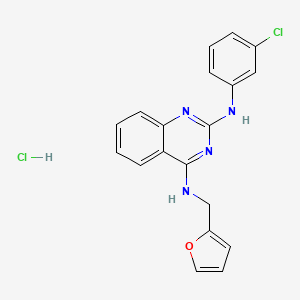

5-nitro-2-(1-pyrrolidinyl)benzenecarbaldehyde O-methyloxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-nitro-2-(1-pyrrolidinyl)benzenecarbaldehyde O-methyloxime is a chemical compound with the molecular formula C12H15N3O3 . It is a product offered by several chemical suppliers .

Molecular Structure Analysis

The molecular structure of 5-nitro-2-(1-pyrrolidinyl)benzenecarbaldehyde O-methyloxime is represented by the molecular formula C12H15N3O3 . Unfortunately, a detailed molecular structure analysis is not available in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of 5-nitro-2-(1-pyrrolidinyl)benzenecarbaldehyde O-methyloxime include its molecular formula (C12H15N3O3) and molecular weight (249.27 g/mol) . Detailed information about its melting point, boiling point, and density was not found in the search results.Aplicaciones Científicas De Investigación

Synthesis and Chemical Applications

Organic Synthesis : In the realm of organic synthesis, compounds with similar structures are often used as intermediates for preparing various useful materials. For instance, 5,5′-Methylene-bis(benzotriazole) is a useful molecule in the preparation of metal passivators and light-sensitive materials. The study by Gu et al. (2009) discusses a practical method for the preparation of 5,5′-methylenebis(benzotriazole) which underscores the importance of similar compounds in synthetic chemistry (Gu et al., 2009).

Corrosion Inhibition : Quinoline and its derivatives, with structural similarities to nitro and pyrrolidine functional groups, are widely used as anticorrosive materials. The presence of polar substituents such as nitro (–NO2) enables these compounds to form stable chelating complexes with surface metallic atoms, indicating potential applications in corrosion inhibition (Verma et al., 2020) (Verma, Quraishi & Ebenso, 2020).

Medicinal and Pharmacological Research

Drug Discovery and Biological Activity : The pyrrolidine ring, a part of the compound , is commonly used in medicinal chemistry to derive compounds for treating human diseases. The review by Petri et al. (2021) highlights the versatility of the pyrrolidine scaffold in drug discovery, emphasizing its role in enhancing pharmacophore space exploration and contributing to the stereochemistry of molecules (Petri et al., 2021).

Nitroimidazole Heterocycles in Medicinal Chemistry : Nitroimidazoles, bearing structural similarity to nitro groups in the compound , are actively researched in medicinal chemistry. They serve as drugs with applications in treating cancers, microbial infections, and parasites. The comprehensive review by Li et al. (2018) underscores the significance of nitroimidazole heterocycles in developing drugs with a wide variety of applications (Li et al., 2018).

Environmental and Analytical Chemistry

Environmental Agents and Neurodegeneration : The study of environmental agents and their effects on the developing brain is crucial. Certain compounds with nitro functionalities have been implicated in such research. Olney et al. (2000) discuss the role of environmental agents, including those with nitro groups, in triggering massive apoptotic neurodegeneration, indicating the relevance of such structures in environmental health research (Olney et al., 2000).

N2O Emission from Aquaculture : Understanding the emission of greenhouse gases like N2O from various sources, including aquaculture, is vital for environmental monitoring and management. Hu et al. (2012) provide a comprehensive review of N2O production in aquaculture systems, shedding light on the microbial pathways and the potential role of nitrogen-containing compounds in such processes (Hu et al., 2012).

Propiedades

IUPAC Name |

(Z)-N-methoxy-1-(5-nitro-2-pyrrolidin-1-ylphenyl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3/c1-18-13-9-10-8-11(15(16)17)4-5-12(10)14-6-2-3-7-14/h4-5,8-9H,2-3,6-7H2,1H3/b13-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJLRCPSXMPPQIV-LCYFTJDESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=CC1=C(C=CC(=C1)[N+](=O)[O-])N2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C\C1=C(C=CC(=C1)[N+](=O)[O-])N2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(allylthio)phenyl]-2-chloroacetamide](/img/structure/B2562297.png)

![N-(benzo[d]thiazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2562299.png)

![ethyl 2-(9-cyclohexyl-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2562301.png)

![ethyl 2-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2562302.png)

![3-(2-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine](/img/structure/B2562307.png)

![2-Chloro-N-[2-(3-chloro-2-fluorophenyl)propan-2-yl]propanamide](/img/structure/B2562311.png)

![2-chloro-N-[4-(4-hexylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2562312.png)

![3-[(2-Methylpropan-2-yl)oxycarbonylamino]imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B2562316.png)

![4-butyl-1-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2562317.png)

![N-(benzo[d]thiazol-2-yl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide](/img/structure/B2562319.png)